molecular formula C14H8ClF3N2S B2406054 N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine CAS No. 380346-66-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine

Cat. No. B2406054
CAS RN: 380346-66-7
M. Wt: 328.74
InChI Key: LOVORZNOYBEBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .

Scientific Research Applications

Chemical Synthesis

N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine and related compounds have been used in various chemical syntheses. For instance, they are utilized in the one-pot synthesis of 2-arylbenzoxazole derivatives through copper-catalyzed intermolecular C–N/intramolecular C–O couplings with primary amines (Miao et al., 2015). Additionally, these compounds have been involved in the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, leading to the production of 4H-1,4-benzothiazines and their sulfones (Thomas et al., 2003).

Antioxidant Properties

Research on the antioxidant properties of new thiazole derivatives, including this compound, has been conducted. A study by Jaishree et al. (2012) synthesized novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives, examining their in vitro antioxidant properties and demonstrating some potent activity (Jaishree et al., 2012).

Antitumor Activity

The compound has also been a part of research focusing on antitumor activity. For instance, Bolakatti et al. (2014) synthesized a series of benzothiazole derivatives, including 2-(4-aminophenyl)-6-fluoro-N-(substituted phenyl) benzo(d)thiazol-7-amine derivatives, and screened them for in vitro cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Bolakatti et al., 2014).

Antibacterial Properties

Studies have been conducted on the antibacterial properties of compounds involving this compound. For example, Mishra et al. (2020) investigated the antibacterial activity of benzothiazole Schiff bases and their lanthanide (III) complexes against pathogenic bacteria (Mishra et al., 2020).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2S/c15-9-6-5-8(14(16,17)18)7-11(9)20-13-19-10-3-1-2-4-12(10)21-13/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVORZNOYBEBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.